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molecular formula C12H14F3NO3 B8394766 Ethyl 4-(trifluoromethoxy)phenethylcarbamate

Ethyl 4-(trifluoromethoxy)phenethylcarbamate

Cat. No. B8394766
M. Wt: 277.24 g/mol
InChI Key: OBGNCKYHPYNJBI-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using an analogous procedure and workup as described for the preparation of intermediate I-1d above, ethyl 4-(trifluoromethoxy)phenethylcarbamate (I-51c: 3.2 g, 11.5523 mmol) in POCl3 (32 mL) was reacted with P2O5 (3.27 g, 23.104 mmol). The resulting mixture was stirred at 110° C. for 1 hour to afford the crude product. Purification by column chromatography on silica gel (1.5% methanol in DCM) afforded 110 mg of the product (4.1% yield).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
4.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:17]=[CH:16][C:7]([CH2:8][CH2:9][NH:10][C:11](=O)[O:12]CC)=[CH:6][CH:5]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:17]=[C:16]2[C:7]([CH2:8][CH2:9][NH:10][C:11]2=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
FC(OC1=CC=C(CCNC(OCC)=O)C=C1)(F)F
Name
Quantity
3.27 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
32 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 110° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
workup as described for the preparation of intermediate I-1d above
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1.5% methanol in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC1=CC=C2CCNC(C2=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 4.1%
YIELD: CALCULATEDPERCENTYIELD 4.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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